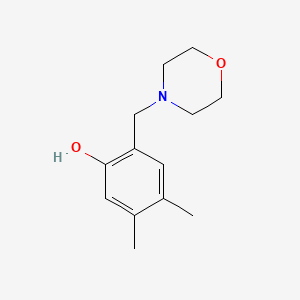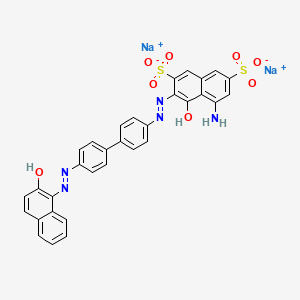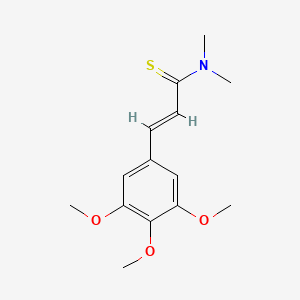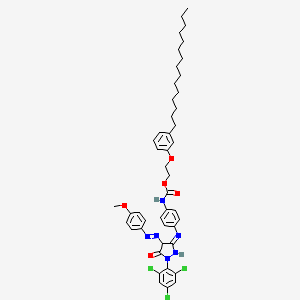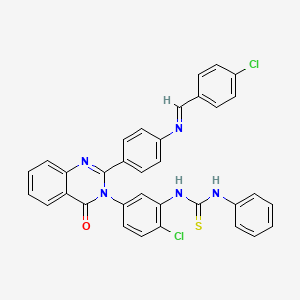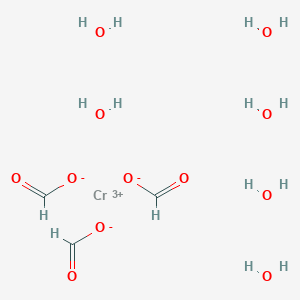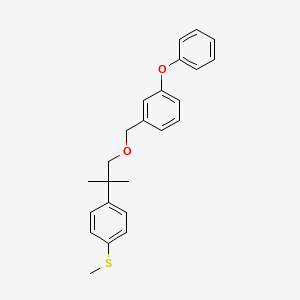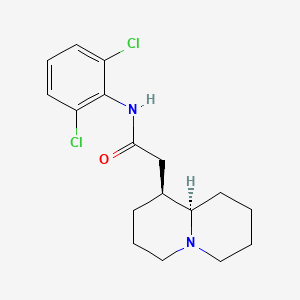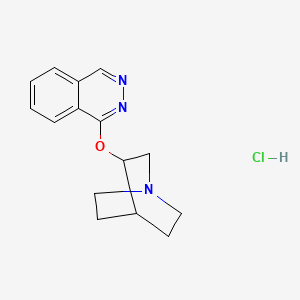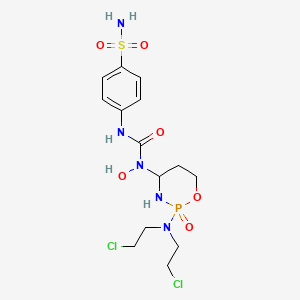
Benzenesulfonamide, 4-((((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)amino)-, P-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bencenosulfonamida, 4-((((2-(bis(2-cloroetil)amino)tetrahidro-2H-1,3,2-oxazofosforin-4-il)hidroxilamino)carbonil)amino)-, P-óxido es un compuesto orgánico complejo con aplicaciones significativas en varios campos. Este compuesto es conocido por su estructura química única, que incluye un grupo bencenosulfonamida y una porción tetrahidro-2H-1,3,2-oxazofosforin-4-il.
Métodos De Preparación
La síntesis de Bencenosulfonamida, 4-((((2-(bis(2-cloroetil)amino)tetrahidro-2H-1,3,2-oxazofosforin-4-il)hidroxilamino)carbonil)amino)-, P-óxido implica varios pasos. La ruta sintética generalmente comienza con la preparación del derivado de bencenosulfonamida, seguido de la introducción del anillo oxazofosforin. Las condiciones de reacción a menudo requieren catalizadores específicos y temperaturas controladas para garantizar la formación correcta del compuesto. Los métodos de producción industrial pueden involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Bencenosulfonamida, 4-((((2-(bis(2-cloroetil)amino)tetrahidro-2H-1,3,2-oxazofosforin-4-il)hidroxilamino)carbonil)amino)-, P-óxido experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de sulfona, mientras que la reducción puede producir derivados de amina .
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como reactivo para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas. En biología, se investiga por su potencial como inhibidor enzimático y sus interacciones con macromoléculas biológicas. En medicina, se explora por sus posibles efectos terapéuticos, particularmente en el tratamiento del cáncer, debido a su capacidad para interferir con la replicación del ADN y la división celular. Las aplicaciones industriales incluyen su uso como precursor para la síntesis de otros compuestos orgánicos complejos .
Mecanismo De Acción
El mecanismo de acción de Bencenosulfonamida, 4-((((2-(bis(2-cloroetil)amino)tetrahidro-2H-1,3,2-oxazofosforin-4-il)hidroxilamino)carbonil)amino)-, P-óxido implica su interacción con los componentes celulares. El compuesto se dirige al ADN y las proteínas, lo que lleva a la interrupción de los procesos celulares. El anillo oxazofosforin es particularmente importante para su actividad, ya que puede formar enlaces covalentes con sitios nucleofílicos en el ADN y las proteínas, lo que resulta en la inhibición de la replicación del ADN y la función de las proteínas.
Comparación Con Compuestos Similares
Bencenosulfonamida, 4-((((2-(bis(2-cloroetil)amino)tetrahidro-2H-1,3,2-oxazofosforin-4-il)hidroxilamino)carbonil)amino)-, P-óxido se puede comparar con otros compuestos similares, como otros derivados de bencenosulfonamida y compuestos que contienen oxazofosforin. Compuestos similares incluyen Bencenosulfonamida, 4-(((2-(bis(2-cloroetil)amino)etil)amino)carbonil)-, P-óxido y Bencenosulfonamida, 4-(((2-(bis(2-cloroetil)amino)etil)amino)carbonil)-, P-sulfuro. La singularidad de Bencenosulfonamida, 4-((((2-(bis(2-cloroetil)amino)tetrahidro-2H-1,3,2-oxazofosforin-4-il)hidroxilamino)carbonil)amino)-, P-óxido radica en su estructura química específica, que le confiere propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
97139-20-3 |
|---|---|
Fórmula molecular |
C14H22Cl2N5O6PS |
Peso molecular |
490.3 g/mol |
Nombre IUPAC |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxy-3-(4-sulfamoylphenyl)urea |
InChI |
InChI=1S/C14H22Cl2N5O6PS/c15-6-8-20(9-7-16)28(24)19-13(5-10-27-28)21(23)14(22)18-11-1-3-12(4-2-11)29(17,25)26/h1-4,13,23H,5-10H2,(H,18,22)(H,19,24)(H2,17,25,26) |
Clave InChI |
ZWZWYNCJKZVSHF-UHFFFAOYSA-N |
SMILES canónico |
C1COP(=O)(NC1N(C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)O)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



